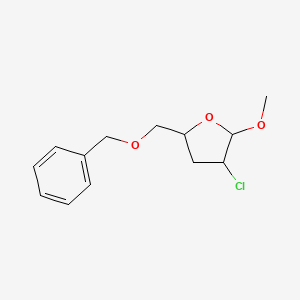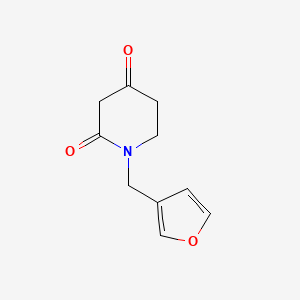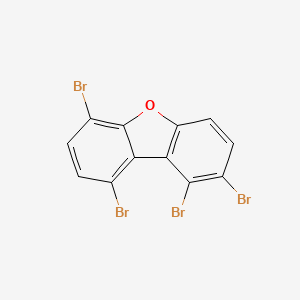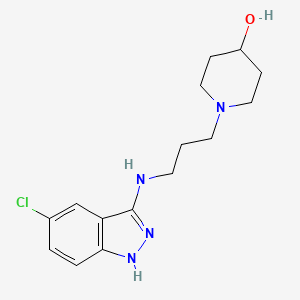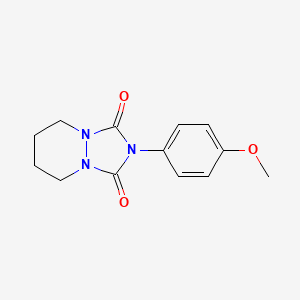
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is a heterocyclic compound that features a triazole ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the target compound.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole or pyridazine rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: Biologically, 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It is also being studied for its potential anticancer properties, with research indicating its ability to induce apoptosis in cancer cells.
Medicine: In medicine, this compound is being investigated for its anti-inflammatory and analgesic effects. It has the potential to be developed into new therapeutic agents for the treatment of inflammatory diseases and pain management.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound’s anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparación Con Compuestos Similares
1H-(1,2,4)Triazolo(1,2-a)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
1H-(1,2,4)Triazolo(1,2-a)benzimidazole: Features a benzimidazole ring fused to the triazole ring.
1H-(1,2,4)Triazolo(1,2-a)quinoxaline: Contains a quinoxaline ring fused to the triazole ring.
Uniqueness: 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is unique due to its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical and biological properties. Its methoxyphenyl substituent further enhances its activity and selectivity in various applications, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
58744-11-9 |
|---|---|
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C13H15N3O3/c1-19-11-6-4-10(5-7-11)16-12(17)14-8-2-3-9-15(14)13(16)18/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
PZMKCJIGBFUGHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
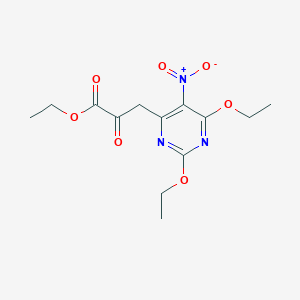
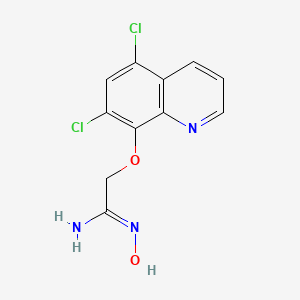
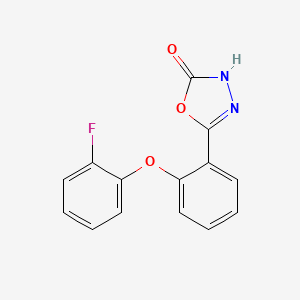

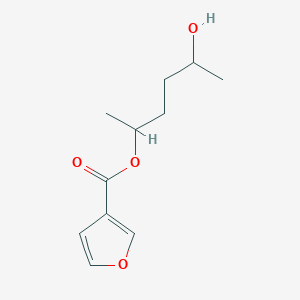

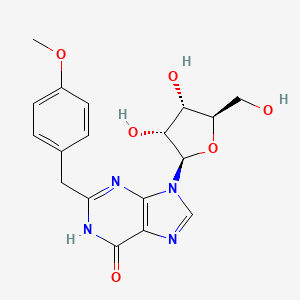
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
